3-Quinuclidinyl benzilate
Overview
Description
Mechanism of Action
Target of Action
3-Quinuclidinyl benzilate is a ligand of M1/M4 receptors . These receptors are G protein-coupled acetylcholine receptors found in the plasma membranes of certain neurons and other cells . They play a crucial role in smooth muscle contraction, exocrine and endocrine secretion, and nerve-to-nerve transmission .
Mode of Action
This compound acts as a competitive, non-selective antagonist of muscarinic receptors in cardiac muscle, smooth muscle, exocrine glands, and at postsynaptic receptors in neurons . It blocks the action of acetylcholine in both the peripheral and central nervous systems . As such, it lessens the degree and extent of the transmission of impulses from one nerve fiber to another through their connecting synaptic junctions .
Biochemical Pathways
By blocking the action of acetylcholine, this compound disrupts the normal functioning of the cholinergic system. This system is involved in a wide range of physiological functions, including muscle contraction, heart rate regulation, learning, and memory. The disruption of these pathways can lead to a variety of downstream effects, including cognitive dysfunction and hallucinations .
Pharmacokinetics
This compound is a tertiary amine, which allows it to cross the blood-brain barrier . It is stable in most solvents, with a half-life of three to four weeks in moist air . It is extremely persistent in soil and water and on most surfaces . These properties affect the bioavailability of this compound and its ability to exert its effects on the body.
Result of Action
The most incapacitating effect of this compound is a state of delirium characterized by cognitive dysfunction, hallucinations, and inability to perform basic tasks . The usual syndrome of physical anticholinergic effects are also present, including mydriasis (potentially to the point of temporary blindness), tachycardia, dermal vasodilation, xerostomia, and hyperthermia .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is stable in most solvents and can persist in soil and water for extended periods . This means that the compound can remain active in the environment for a long time after it has been released. Additionally, the compound’s ability to cross the blood-brain barrier allows it to exert its effects within the central nervous system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3H]Quinuclidinyl benzilate involves the esterification of benzilic acid with quinuclidin-3-ol. The reaction typically requires an acid catalyst and is carried out under reflux conditions. The radiolabeling with tritium ([3H]) is performed using a tritium gas exposure method, where the compound is exposed to tritium gas in the presence of a catalyst .
Industrial Production Methods
Industrial production of [3H]Quinuclidinyl benzilate follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The radiolabeling step is conducted in specialized facilities equipped to handle radioactive materials safely .
Chemical Reactions Analysis
Types of Reactions
[3H]Quinuclidinyl benzilate primarily undergoes hydrolysis and esterification reactions. It can also participate in substitution reactions where the benzilate moiety is replaced by other functional groups .
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of a strong acid or base, leading to the formation of benzilic acid and quinuclidin-3-ol.
Esterification: Involves the reaction of benzilic acid with quinuclidin-3-ol in the presence of an acid catalyst.
Substitution: Requires specific reagents depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products
Hydrolysis: Benzilic acid and quinuclidin-3-ol.
Esterification: [3H]Quinuclidinyl benzilate.
Substitution: Various substituted benzilate derivatives depending on the reagents used.
Scientific Research Applications
[3H]Quinuclidinyl benzilate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is in the study of muscarinic acetylcholine receptors. It is used to map the distribution and density of these receptors in the brain and other tissues. Additionally, it is employed in pharmacological studies to understand the binding characteristics and affinity of various muscarinic receptor antagonists .
Comparison with Similar Compounds
Similar Compounds
Atropine: Another muscarinic receptor antagonist, but not radiolabeled.
Scopolamine: Similar in function but differs in chemical structure.
Ipratropium: A non-radiolabeled muscarinic antagonist used in respiratory treatments.
Uniqueness
[3H]Quinuclidinyl benzilate’s uniqueness lies in its radiolabeling with tritium, which allows for precise tracking and quantification in receptor studies. This feature makes it an invaluable tool in neuropharmacology and receptor mapping studies .
Properties
IUPAC Name |
1-azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2,2-diphenylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c23-20(25-19-15-22-13-11-16(19)12-14-22)21(24,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,16,19,24H,11-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGMITUYOCPPQLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 | |
Record name | 3-QUINUCLIDINYL BENZILATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/30006 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00894168 | |
Record name | 3-Quinuclidinyl benzilate | |
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Molecular Weight |
337.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
3-quinuclidinyl benzilate is a colorless liquid, odorless to fruity., Crystals; [Sax] Odorless and nonirritating; [USAMRICD, p. 141] | |
Record name | 3-QUINUCLIDINYL BENZILATE | |
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URL | https://cameochemicals.noaa.gov/chemical/30006 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Quinuclidinyl benzilate | |
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URL | https://haz-map.com/Agents/2061 | |
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Solubility |
Stable in most solvents ... soluble in propylene glycol, DMSO, and other solvents. | |
Record name | BZ | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7533 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
Decomposition point begins at 170 °C. Complete in 2 hours at 200 °C. Rate of hydrolysis: 25 °C at pH 7.0, about 4 weeks; at pH 9, 16 days, 16 hours; at pH 13, 1.8 minutes. Solid bulk density: 0.51 g/cu cm | |
Record name | BZ | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7533 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
11.6 (Air = 1) | |
Record name | BZ | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7533 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
BZ is a glycolate anticholinergic compound related to atropine, scopolamine, and hyoscyamine (others). ... Acting as a competitive inhibitor of acetylcholine at postsynaptic and postjunctional muscarinic receptor sites in smooth muscle, exocrine glands, autonomic ganglia, and the brain, BZ decreases the effective concentration of acetylcholine seen by receptors at these sites. Thus, BZ causes peripheral nervous system (PNS) effects that in general are the opposite of those seen in nerve agent poisoning., The agent BZ and other anticholinergic glycolates act as competitive inhibitors of the neurotransmitter acetylcholine neurons (1) at postjunctional muscarinic receptors in cardiac and smooth muscle and in exocrine (ducted) glands and (2) at postsynaptic receptors in neurons. As the concentration of BZ at these sites increases, the proportion of receptors available for binding to acetylcholine decreases and the end organ "sees" less acetylcholine. (One way of visualizing this process is to imagine BZ coating the surface of the end organ and preventing acetylcholine from reaching its receptors.) Because BZ has little to no agonist activity with respect to acetylcholine, high concentrations of BZ essentially substitute a "dud" for acetylcholine at these sites and lead to clinical effects reflective of understimulation of end organs., QNB's pharmacologic activity is similar to other anticholinergic drugs (eg, atropine) but with a much longer duration of action. ... QNB acts by competitively inhibiting muscarinic receptors. Muscarinic receptors primarily are associated with the parasympathetic nervous system, which innervates numerous organ systems, including the eye, heart, respiratory system, skin, gastrointestinal tract, and bladder. Sweat glands, innervated by the sympathetic nervous system, also are modulated by muscarinic receptors. | |
Record name | BZ | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7533 | |
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Color/Form |
Crystalline solid, Vapors colorless | |
CAS No. |
6581-06-2 | |
Record name | 3-QUINUCLIDINYL BENZILATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/30006 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 3-Quinuclidinyl benzilate | |
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Record name | Ro 2-3308 | |
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Record name | BZ | |
Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
URL | https://www.epa.gov/aegl/bz-results-aegl-program | |
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Record name | 3-Quinuclidinyl benzilate | |
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Record name | 6581-06-2 | |
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Record name | BZ | |
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Melting Point |
164 °C | |
Record name | BZ | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7533 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
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